Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C21H19Br2NO2 and a molecular weight of 477.199 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl and quinoline rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives with varying biological activities.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Oxidized or Reduced Quinoline Compounds: Formed through oxidation or reduction reactions.
Carboxylic Acid Derivatives: Formed through ester hydrolysis.
Scientific Research Applications
Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It serves as a probe to study the biological pathways and mechanisms involving quinoline derivatives.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and quinoline core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid: Similar structure but lacks the pentyl ester group.
2-(4-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but lacks one bromine atom.
Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate: Similar structure but lacks one bromine atom.
Uniqueness
Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine atoms and the pentyl ester group, which can enhance its biological activity and solubility compared to similar compounds .
Properties
Molecular Formula |
C21H19Br2NO2 |
---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C21H19Br2NO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 |
InChI Key |
CUXZNZLZJIHTER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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